Tetrindole

Vue d'ensemble

Description

Le tétrindole est un composé chimique qui a été initialement synthétisé à Moscou au début des années 1990. Il fonctionne comme un inhibiteur réversible de la monoamine oxydase A, une enzyme qui décompose les neurotransmetteurs monoamines tels que la sérotonine et la norépinéphrine . Le tétrindole est structurellement similaire à d'autres inhibiteurs de la monoamine oxydase tels que le pirlindole et le métralindole .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du tétrindole implique la cyclisation de précurseurs appropriés dans des conditions spécifiques. La voie de synthèse exacte et les conditions de réaction ne sont pas largement documentées dans la littérature publique, mais elle implique généralement la formation de la structure de base du pyrazino[3,2,1-j,k]carbazole.

Méthodes de production industrielle : Les méthodes de production industrielle du tétrindole ne sont pas bien documentées. La synthèse industrielle typique de ces composés impliquerait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, suivie de procédés de purification tels que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions : Le tétrindole subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein du tétrindole.

Réactifs et conditions courants : Les réactifs courants pour ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels.

4. Applications de la Recherche Scientifique

Le tétrindole a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la monoamine oxydase A.

Biologie : Investigé pour ses effets sur les niveaux de neurotransmetteurs et ses applications thérapeutiques potentielles.

Médecine : Exploré comme antidépresseur potentiel en raison de sa capacité à inhiber la monoamine oxydase A.

Industrie : Applications potentielles dans le développement de nouveaux médicaments ciblant la monoamine oxydase A.

5. Mécanisme d'Action

Le tétrindole exerce ses effets en inhibant de manière réversible la monoamine oxydase A, une enzyme responsable de la dégradation des neurotransmetteurs monoamines . En inhibant cette enzyme, le tétrindole augmente les niveaux de neurotransmetteurs comme la sérotonine et la norépinéphrine dans le cerveau, ce qui peut avoir des effets antidépresseurs. Les cibles moléculaires comprennent le site actif de la monoamine oxydase A, où le tétrindole se lie et empêche l'enzyme de catalyser l'oxydation des neurotransmetteurs .

Applications De Recherche Scientifique

Tetrindole is a drug candidate that functions by reversibly inhibiting monoamine oxidase A (MAO-A) . It was first synthesized in Moscow in the early 1990s and is similar in chemical structure to pirlindole and metralindole .

Monoamine Oxidase A (MAO-A) Inhibition

- This compound functions as a reversible inhibitor of monoamine oxidase A . MAO-A is an enzyme important in regulating levels of neurotransmitters like serotonin and dopamine .

- Inhibiting MAO-A can increase the concentrations of these neurotransmitters in the brain . This mechanism is relevant to treating neurological and psychiatric conditions .

Comparison with Other Inhibitors

- Rat MAO-A exhibits similar affinities to human MAO-A for reversible MAO-A specific inhibitors, such as harmane, pirlindole, this compound and methylene blue .

- MAO B-specific reversible and irreversible inhibitors bind weakly to rat MAO-A, similar to the human enzyme, with only minor differences in observed values .

Structural Information

- This compound is similar in its chemical structure to pirlindole and metralindole .

- Pirlindole and this compound are basic compounds used in QSAR (Quantitative Structure-Activity Relationship) studies .

Table 1: Values for Reversible MAO A Inhibitors

| Inhibitor | Human MAO A (μM) | Rat MAO A (μM) |

|---|---|---|

| Harmane | 0.58 ± 0.02 | 0.75 ± 0.04 |

| Pirlindole Mesylate | 0.92 ± 0.04 | 0.77 ± 0.02 |

| This compound Mesylate | 5.3 ± 0.24 | 3.6 ± 0.34 |

| Methylene Blue | 0.027 ± 0.0029 | 0.026 ± 0.0015 |

Mécanisme D'action

Tetrindole exerts its effects by reversibly inhibiting monoamine oxidase A, an enzyme responsible for the breakdown of monoamine neurotransmitters . By inhibiting this enzyme, this compound increases the levels of neurotransmitters like serotonin and norepinephrine in the brain, which can have antidepressant effects. The molecular targets include the active site of monoamine oxidase A, where this compound binds and prevents the enzyme from catalyzing the oxidation of neurotransmitters .

Comparaison Avec Des Composés Similaires

Le tétrindole est similaire dans sa structure chimique au pirlindole et au métralindole . Ces composés fonctionnent également comme des inhibiteurs de la monoamine oxydase, mais peuvent différer dans leur sélectivité, leur puissance et leurs propriétés pharmacocinétiques. La particularité du tétrindole réside dans son affinité de liaison spécifique et son inhibition réversible de la monoamine oxydase A, ce qui le distingue des autres inhibiteurs qui peuvent avoir des effets irréversibles ou des profils de sélectivité différents.

Composés Similaires :

- Pirlindole (Pyrazidol)

- Métralindole

Ces composés présentent des similitudes structurales et fonctionnelles avec le tétrindole, mais peuvent varier dans leurs applications cliniques et leurs profils d'effets secondaires.

Activité Biologique

Tetrindole, a compound classified as a monoamine oxidase inhibitor (MAOI), has garnered attention for its biological activity, particularly in the treatment of depression and anxiety disorders. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

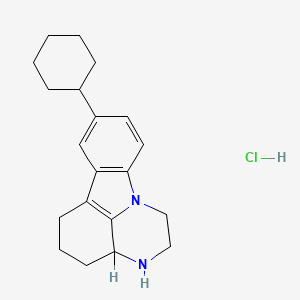

This compound is chemically defined as 2,3,3a,4,5,6-hexahydro-8-cyclohexyl-1H[3,2,1-j,k]carbazole. Its primary mechanism involves the inhibition of monoamine oxidase A (MAO A), an enzyme responsible for the degradation of neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO A, this compound increases the availability of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation.

Inhibition Characteristics

Research indicates that this compound exhibits selective inhibition of MAO A with a competitive inhibition mechanism. The Ki value for MAO A is reported to be approximately 0.4 μM in vitro, suggesting a strong binding affinity . In vivo studies showed that oral administration could inhibit rat brain and liver mitochondrial MAO A by up to 80% within 0.5 to 1 hour . Notably, the recovery of enzyme activity was delayed, indicating a potential irreversible binding characteristic.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid absorption and distribution following oral administration. It crosses the blood-brain barrier effectively, allowing it to exert its effects on central nervous system neurotransmitter levels . The compound's metabolism is primarily mediated by MAO enzymes, which also influences its therapeutic effects and side effect profile.

Clinical Efficacy

This compound has been evaluated in various clinical settings for its antidepressant properties. It has shown efficacy in treating conditions such as:

- Major Depressive Disorder : this compound's ability to enhance serotonin levels makes it a candidate for treating major depressive episodes.

- Anxiety Disorders : Its anxiolytic effects are attributed to increased norepinephrine and serotonin activity.

- Post-Traumatic Stress Disorder (PTSD) : Some studies suggest that this compound may alleviate symptoms associated with PTSD due to its impact on neurotransmitter systems .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

Monoamine Oxidase Inhibition : A study demonstrated that this compound inhibited MAO A effectively in both rat and human models, with comparable Ki values indicating similar potency across species .

Inhibitor Human MAO A (Ki μM) Rat MAO A (Ki μM) Harmane 0.58±0.02 0.75±0.04 Pirlindole Mesylate 0.92±0.04 0.77±0.02 This compound Mesylate 5.3±0.24 3.6±0.34 Methylene Blue 0.027±0.0029 0.026±0.0015 - Long-term Effects : Another clinical trial indicated that patients treated with this compound exhibited significant improvements in depressive symptoms over extended periods compared to placebo groups .

- Safety Profile : The safety profile of this compound appears favorable; however, like all MAOIs, it requires dietary restrictions to avoid hypertensive crises due to tyramine interactions.

Propriétés

IUPAC Name |

12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2.ClH/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18;/h9-10,13-14,18,21H,1-8,11-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSGWNVNYIVEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC3=C(C=C2)N4CCNC5C4=C3CCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929204 | |

| Record name | Tetrindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135991-95-6 | |

| Record name | Tetrindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135991-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135991956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.